molecular formula C52H56FN9O13 B607063 Deruxtecan CAS No. 1599440-13-7

Deruxtecan

Cat. No.: B607063
CAS No.: 1599440-13-7
M. Wt: 1034.1 g/mol
InChI Key: WXNSCLIZKHLNSG-MCZRLCSDSA-N
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Mechanism of Action

Target of Action

Deruxtecan, also known as Trastuzumab this compound, is a humanized anti-HER2 IgG1 antibody . It targets cancer caused by mutation of the HER2 gene . HER2 is a protein that makes cells grow and divide . Some cancers have too much of this protein on the surface of their cells, making them HER2 positive cancers .

Mode of Action

This compound works by attaching to the HER2 receptor, which can stop the cancer cells from growing . When it attaches to the HER2, it allows the this compound to go into the cancer cell . Inside the cell, this compound becomes active and kills the cancer cell .

Biochemical Pathways

Once this compound is internalized by the cell, it is cleaved by lysosomal enzymes . After it is released through cleavage, DXd, the small molecule portion of this drug, causes targeted DNA damage and apoptosis in cancer cells, due to the ability to cross cell membranes .

Result of Action

The result of this compound’s action is the destruction of cancer cells. When the trastuzumab attaches to the proteins, it delivers this compound directly into the breast cancer cells to kill them . This compound also has a ‘bystander effect’.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor environment can affect the cleavage of the peptide linker and the release of the active drug . Additionally, the level of HER2 expression on the cancer cells can influence the efficacy of this compound .

Safety and Hazards

The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .

Future Directions

Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of this compound remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .

Biochemical Analysis

Biochemical Properties

Deruxtecan plays a crucial role in biochemical reactions by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription, as it alleviates the torsional strain generated ahead of the replication fork by inducing transient single-strand breaks in the DNA. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks, leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. In HER2-positive breast cancer cells, this compound disrupts cell signaling pathways, including the HER2 signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis . Furthermore, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to metabolic stress and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, which stabilizes the complex and prevents the re-ligation of the single-strand breaks induced by topoisomerase I. This results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis . This compound also inhibits the activity of DNA repair enzymes, such as PARP, further enhancing its cytotoxic effects . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell cycle arrest, leading to apoptosis within a few hours of treatment . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable in vitro and in vivo, maintaining its cytotoxic effects over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces moderate DNA damage and cell cycle arrest, leading to reduced tumor growth . At high doses, this compound can cause significant DNA damage and apoptosis, resulting in substantial tumor regression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while higher doses can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a topoisomerase I inhibitor. It interacts with enzymes involved in DNA replication and repair, such as topoisomerase I and PARP . This compound also affects metabolic flux by altering the expression of genes involved in glycolysis, oxidative phosphorylation, and lipid metabolism, leading to metabolic stress and cell death . Additionally, this compound can influence metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via receptor-mediated endocytosis, particularly in HER2-positive cancer cells . Once inside the cell, this compound is released from the antibody-drug conjugate and distributed to different cellular compartments, including the nucleus, where it exerts its cytotoxic effects . This compound can also interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with topoisomerase I and induces DNA damage . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific compartments or organelles within the cell . The localization of this compound in the nucleus is essential for its ability to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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